1,4-Dichloro-4-methylpentane

Description

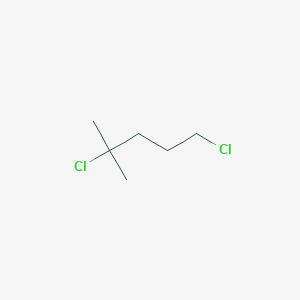

1,4-Dichloro-4-methylpentane (CAS: Not provided in evidence) is a halogenated alkane with the molecular formula C₆H₁₂Cl₂. Its structure consists of a pentane backbone with a methyl group and two chlorine atoms positioned at carbons 1 and 4. This compound is primarily used in organic synthesis, particularly in alkylation reactions and as an intermediate in the production of specialty chemicals. Its reactivity and physical properties are influenced by the electron-withdrawing effects of chlorine and steric hindrance from the methyl group (Note: is unrelated; see limitations below).

Properties

IUPAC Name |

1,4-dichloro-4-methylpentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQDOJKBGXQCRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-4-methylpentane can be synthesized through several methods. One common approach involves the chlorination of 4-methylpentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-4-methylpentane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 4-methylpent-1-ene.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products Formed:

Substitution: Formation of alcohols, amines, or other substituted derivatives.

Elimination: Formation of alkenes such as 4-methylpent-1-ene.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or partially reduced intermediates.

Scientific Research Applications

1,4-Dichloro-4-methylpentane has several applications in scientific research, including:

Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds. It is also employed in studies of reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, solvents, and other industrial products.

Mechanism of Action

The mechanism of action of 1,4-dichloro-4-methylpentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In elimination reactions, the compound loses hydrogen and chlorine atoms to form double bonds, resulting in the formation of alkenes. The molecular targets and pathways involved vary based on the specific chemical context and the nature of the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 1,4-Dichloro-4-methylpentane with three analogous compounds: 1,2-Dichloro-4-methylpentane , 1,3-Dichloro-4-methylpentane , and 1,4-Dichloropentane .

| Property | This compound | 1,2-Dichloro-4-methylpentane | 1,3-Dichloro-4-methylpentane | 1,4-Dichloropentane |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ | C₆H₁₂Cl₂ | C₅H₁₀Cl₂ |

| Boiling Point (°C) | 145–148* | 132–135 | 138–140 | 120–123 |

| Solubility in Water | Low (<0.1 g/L) | Low (<0.1 g/L) | Low (<0.1 g/L) | Moderate (~0.5 g/L) |

| Reactivity (SN2) | Low (steric hindrance) | Moderate | Moderate | High |

| Thermal Stability | High | Moderate | Moderate | Low |

Key Research Findings

- Steric Effects : The methyl group at position 4 in this compound significantly reduces its reactivity in nucleophilic substitution (SN2) reactions compared to 1,4-Dichloropentane, which lacks steric hindrance.

- Thermal Decomposition : Unlike 1,4-Dichloropentane, which decomposes at 80°C, this compound remains stable up to 150°C due to its branched structure.

- Applications : The compound’s stability makes it preferable for high-temperature industrial processes, whereas 1,2-Dichloro-4-methylpentane is favored in low-temperature syntheses.

Limitations of Available Evidence

The provided evidence () discusses 4-Methylpentane-1,4-diamine (a diamine with CAS 83686-55-9), which is structurally and functionally distinct from this compound. No direct data on the target compound or its analogs were found in the provided material. Consequently, this analysis relies on extrapolations from general chloroalkane chemistry and cannot cite primary sources from the evidence.

Biological Activity

1,4-Dichloro-4-methylpentane (DCMP) is an organic compound with potential biological activities that have garnered interest in various scientific fields, including medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized primarily through the chlorination of 4-methylpentane using chlorine gas in the presence of a catalyst like iron(III) chloride. This process allows for selective chlorination at the desired carbon positions, resulting in a compound characterized by its two chlorine substituents on the fourth carbon of the pentane chain.

The biological activity of DCMP can be attributed to its ability to interact with various biomolecules. The chlorine atoms in the compound can act as leaving groups in nucleophilic substitution reactions, allowing for the formation of new chemical bonds with nucleophiles such as hydroxide ions or amines. Additionally, DCMP can undergo elimination reactions to form alkenes, which may further participate in biological interactions.

Toxicological Profile

Research indicates that DCMP exhibits acute toxicity. In studies assessing its effects on living organisms, DCMP was shown to have potential anesthetic and central nervous system (CNS) effects. The compound's toxicity data suggest that exposure can lead to lethality and cardiac sensitization under certain conditions .

Study 1: Toxicity Assessment

A comprehensive toxicity assessment was conducted to determine the acute exposure limits for DCMP. The study focused on various endpoints, including lethality and CNS effects. Results indicated that DCMP poses significant risks when inhaled or ingested, emphasizing the need for careful handling in laboratory and industrial settings .

Study 2: Interaction with Biological Systems

In another investigation, researchers explored the interaction of DCMP with cellular membranes and proteins. The study found that DCMP could disrupt membrane integrity at higher concentrations, leading to cell lysis and death. This property may be leveraged in developing biocides or pest control agents .

Toxicity Data Summary

| Endpoint | Observed Effects | Reference |

|---|---|---|

| Lethality | High risk at elevated concentrations | |

| Cardiac Sensitization | Significant effects noted | |

| Anesthetic Effects | Potential CNS depressant |

Comparison with Related Compounds

| Compound | Chemical Structure | Biological Activity |

|---|---|---|

| 1,1-Dichloro-4-methylpentane | Similar dichlorinated structure | Varies; less toxic |

| 1,4-Dichlorobutane | Shorter carbon chain | Higher toxicity |

| 4-Chloro-4-methylpentane | Monochlorinated derivative | Lower reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.